molecular formula C18H22N4OS B2939456 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide CAS No. 2097903-95-0

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B2939456
CAS No.: 2097903-95-0
M. Wt: 342.46
InChI Key: IVRBCDWZQXEMQY-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a cyclopenta[c]pyridazine core with a piperidine-3-carboxamide scaffold, further substituted by a thiophen-2-ylmethyl group. The cyclopenta[c]pyridazine moiety is a fused bicyclic system known for its planar aromatic structure, which enhances π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(19-11-15-6-3-9-24-15)14-5-2-8-22(12-14)17-10-13-4-1-7-16(13)20-21-17/h3,6,9-10,14H,1-2,4-5,7-8,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRBCDWZQXEMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a cyclopenta[c]pyridazine core, a piperidine ring, and a thiophenyl substituent. The molecular formula is C16H20N6OSC_{16}H_{20}N_6OS with a molecular weight of approximately 344.4 g/mol. Its structural complexity may contribute to its diverse biological activities.

Key Structural Features

FeatureDescription
Molecular FormulaC16H20N6OSC_{16}H_{20}N_6OS
Molecular Weight344.4 g/mol
Core StructureCyclopenta[c]pyridazine
Functional GroupsPiperidine, Thiophenyl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate enzymatic pathways and influence cellular signaling processes. The specific mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, which could be relevant in therapeutic contexts.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against specific strains of bacteria.

Therapeutic Implications

Given its structural features, the compound is being investigated for various therapeutic applications, including:

  • Antibacterial Agents : Its potential to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Neuroprotective Agents : The piperidine moiety is associated with neuroprotective effects, suggesting possible applications in neurodegenerative diseases.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of related compounds in the same class. Here are some notable findings:

  • A study on piperidine derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis with varying degrees of effectiveness against other strains .
  • In silico docking studies have indicated favorable interactions between similar compounds and target proteins involved in disease pathways, supporting their potential as drug candidates .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameAntibacterial ActivityEnzyme InhibitionNeuroprotective Potential
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl...Moderate to strongAcetylcholinesteraseYes
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-triazol...Weak to moderateUreasePotential
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(thiophen...Strong against specific strainsStrong inhibitory effectsYes

Conclusion from Research

The compound exhibits promising biological activity that warrants further investigation. Its unique structure may confer distinct pharmacological properties that can be harnessed for therapeutic purposes.

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms and therapeutic potentials of This compound . Future studies should focus on:

  • In vivo Studies : To confirm efficacy and safety in living organisms.
  • Mechanistic Studies : To better understand the interactions at the molecular level.
  • Clinical Trials : To evaluate therapeutic potential in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs based on substituent variations, molecular properties, and inferred biological relevance.

Table 1: Structural and Molecular Comparisons

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide (Target) Thiophen-2-ylmethyl C₂₀H₂₂N₆OS 402.50* Thiophene enhances lipophilicity; pyridazine for π-stacking.
BK82215: 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide Pyridin-4-yl C₁₈H₂₁N₅O 323.39 Pyridine substituent improves water solubility.
BJ48619: 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide 2-(6-Hydroxypyridazin-3-yl)phenyl C₂₃H₂₄N₆O₂ 416.48 Hydroxypyridazine adds H-bonding capacity.
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide 2-Fluoro-5-methylphenyl; pyridin-2-yl C₂₀H₂₃FN₄O 354.43 Fluorine atom increases metabolic stability.

*Molecular weight calculated based on formula (C₂₀H₂₂N₆OS).

Key Insights

The hydroxypyridazine group in BJ48619 enhances polarity, making it more suitable for aqueous environments .

Bioactivity Implications :

  • The thiophene moiety may improve membrane permeability, favoring CNS penetration, whereas pyridine or hydroxypyridazine groups (as in BK82215 and BJ48619) could prioritize peripheral targets .
  • Fluorinated analogs (e.g., N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide) demonstrate how halogenation impacts pharmacokinetics, such as prolonged half-life .

Synthetic Accessibility :

  • Thiophene-containing compounds (e.g., target compound) often utilize sulfur-based cyclization or coupling reactions, as seen in thiophene derivative syntheses .
  • Pyridazine derivatives like BJ48619 may require hydroxylation steps post-core formation, increasing synthetic complexity .

Research Findings and Gaps

While the evidence lacks direct biological data for the target compound, structural parallels suggest hypotheses:

  • Kinase Inhibition : The pyridazine core is common in kinase inhibitors (e.g., imatinib analogs). Substitution with thiophene could modulate selectivity for tyrosine kinases .
  • Neuroactive Potential: Piperidine-thiophene hybrids are explored in dopamine receptor modulation; the target compound’s lipophilicity may favor blood-brain barrier penetration .

Limitations : Absence of empirical binding or efficacy data necessitates further in vitro profiling.

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